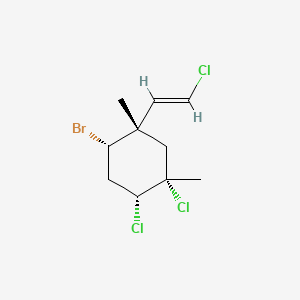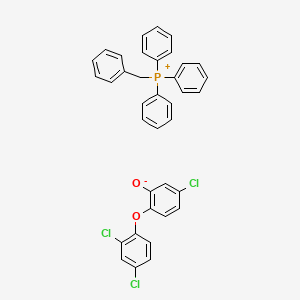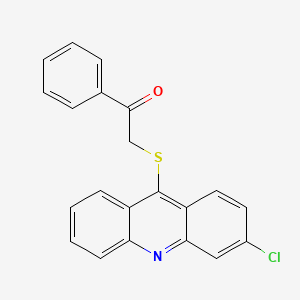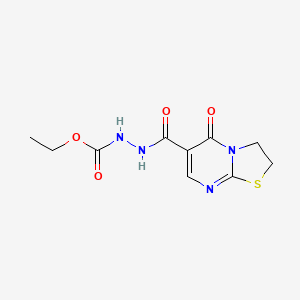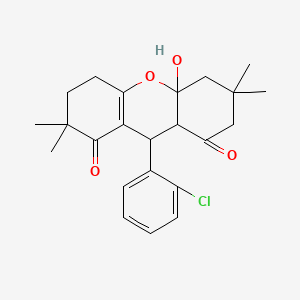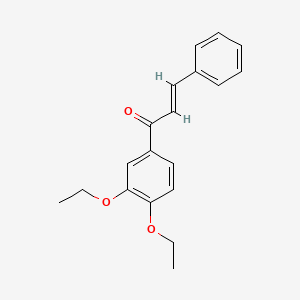
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,4-diethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using hydrogen gas in the presence of a palladium catalyst can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Diethoxyphenyl)-2-propen-1-one: Lacks the phenyl group on the propenone chain.
3,4-Diethoxybenzaldehyde: Precursor in the synthesis of 1-(3,4-Diethoxyphenyl)-3-phenyl-2-propen-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Propiedades
Número CAS |
123769-52-8 |
|---|---|
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(E)-1-(3,4-diethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H20O3/c1-3-21-18-13-11-16(14-19(18)22-4-2)17(20)12-10-15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b12-10+ |
Clave InChI |
VGXDYWAJLBJIJX-ZRDIBKRKSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





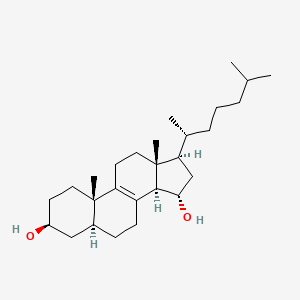

![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
